Cas no 2137619-92-0 (2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid)

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid is a fluorinated piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and medicinal chemistry research due to its structural versatility and the stability imparted by the Fmoc group. The fluorine substitution at the 3-position enhances its potential as a building block for bioactive molecules, offering improved metabolic stability and binding affinity. Its acetic acid moiety further allows for functionalization or conjugation, making it valuable in the design of peptidomimetics and small-molecule probes. The product is characterized by high purity and consistent performance in solid-phase and solution-phase synthesis applications.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid structure
2137619-92-0 structure
Product name:2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
CAS No:2137619-92-0
MF:C22H22FNO4
Molecular Weight:383.412789821625
CID:6317722
PubChem ID:165800482

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
    • 2137619-92-0
    • EN300-657714
    • インチ: 1S/C22H22FNO4/c23-20-12-24(10-9-14(20)11-21(25)26)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,25,26)
    • InChIKey: JZNGNYZBOSCLKQ-UHFFFAOYSA-N
    • SMILES: FC1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1CC(=O)O

計算された属性

  • 精确分子量: 383.15328635g/mol
  • 同位素质量: 383.15328635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 563
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 3.5

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-657714-10.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
10.0g
$10464.0 2025-03-13
Enamine
EN300-657714-0.25g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
0.25g
$2239.0 2025-03-13
Enamine
EN300-657714-1.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
1.0g
$2433.0 2025-03-13
Enamine
EN300-657714-5.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
5.0g
$7058.0 2025-03-13
Enamine
EN300-657714-0.05g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
0.05g
$2044.0 2025-03-13
Enamine
EN300-657714-0.1g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
0.1g
$2142.0 2025-03-13
Enamine
EN300-657714-2.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
2.5g
$4771.0 2025-03-13
Enamine
EN300-657714-0.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid
2137619-92-0 95.0%
0.5g
$2336.0 2025-03-13

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid 関連文献

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acidに関する追加情報

Introduction to 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid (CAS No. 2137619-92-0)

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid, identified by its CAS number 2137619-92-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring substituted with a fluorine atom and an acetic acid moiety. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility as a synthetic intermediate in the development of biologically active agents.

The structural motif of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid positions it as a valuable precursor in the synthesis of peptide mimetics and other pharmacophores. The fluorine substituent at the 3-position of the piperidine ring is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to modulate metabolic stability, binding affinity, and overall pharmacological activity. This feature has made such compounds attractive for further derivatization and exploration in drug discovery programs.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The unique structural features of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid make it a promising candidate for investigating potential mechanisms of action in these contexts. For instance, the Fmoc group is commonly employed in solid-phase peptide synthesis (SPPS), suggesting that this compound could serve as a building block for generating novel peptidomimetics with enhanced bioavailability and reduced immunogenicity.

One of the most compelling aspects of this compound is its potential to act as a scaffold for designing small-molecule inhibitors that interact with specific biological targets. The piperidine scaffold, particularly when modified with fluorine atoms, has been shown to improve oral bioavailability and binding kinetics in various drug candidates. Moreover, the fluorenylmethoxycarbonyl protection group allows for selective deprotection under mild acidic conditions, facilitating efficient synthetic routes to more complex derivatives.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. By leveraging these tools, scientists can optimize the structure of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid to enhance its interaction with target enzymes or receptors. This approach has been instrumental in accelerating the discovery of lead compounds for clinical development.

The role of fluorinated piperidine derivatives in medicinal chemistry cannot be overstated. These compounds have demonstrated efficacy in preclinical studies as modulators of neurotransmitter receptors, kinases, and other critical signaling proteins. The introduction of fluorine atoms into these systems often leads to improved pharmacokinetic profiles, including prolonged half-life and reduced clearance rates. Such attributes are highly desirable for developing drugs that require less frequent administration while maintaining therapeutic efficacy.

Furthermore, the versatility of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid extends beyond its applications in drug discovery. It serves as a valuable tool for academic researchers investigating fundamental aspects of molecular recognition and receptor-ligand interactions. By synthesizing analogs of this compound and studying their biological effects, scientists can gain deeper insights into the structure-function relationships that govern drug action.

In conclusion, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidin-4-yl)acetic acid (CAS No. 2137619-92-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic utility position it as a key intermediate in the development of novel therapeutic agents. As research continues to uncover new applications for fluorinated piperidine derivatives, this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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